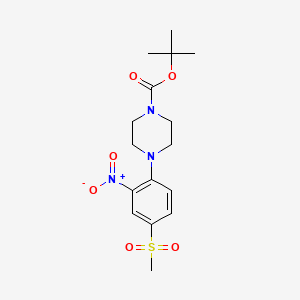
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea, commonly referred to as BCP-CP-U, is a synthetic compound that has been used in a variety of scientific research applications. It is a relatively new compound that has been gaining attention due to its unique properties and potential applications. BCP-CP-U is a heterocyclic compound that contains both a bromine and a cyclopropylmethyl group. This compound has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Crystal Structure Analysis
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea and its derivatives have been studied for their crystal structures. For instance, the crystal structure of metobromuron, a related compound, has been analyzed, demonstrating significant insights into the molecular arrangements and interactions, such as hydrogen bonds and weak C-H⋯π interactions, which form chains and two-dimensional networks (Kang, Kim, Kwon & Kim, 2015).
Enzyme Inhibition
Certain derivatives of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies reveal that these derivatives exhibit potent inhibitory effects, particularly against human carbonic anhydrase isoenzymes I and II, which are crucial for various physiological functions (Boztaş et al., 2015).
Chemical Reactions and Interactions
The nature of interactions between urea derivatives and other molecules has been a subject of interest. For example, research on the interaction between 1,3-bis(4-nitrophenyl)urea and various anions has shown the formation of complexes and the potential for urea deprotonation in certain conditions, offering insights into chemical reactivity and potential applications (Boiocchi et al., 2004).
Synthesis and Medicinal Chemistry
Several studies have focused on the synthesis of urea derivatives and their potential as medicinal agents. The synthesis processes often involve complex chemical reactions and have implications for the development of new drugs and therapeutic agents. For instance, research on the synthesis of N-p-Bromophenyl-N′-(2-chlorobenzoyl)urea and related compounds has contributed to the understanding of their chemical properties and potential medicinal applications (Yamin & Mardi, 2003).
Environmental Applications
Some derivatives of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea have been studied for their environmental impact, particularly in the context of herbicides and pesticides. For instance, research on maloran (a related compound) and its metabolites in soils has provided valuable insights into the environmental behavior and degradation of urea-based herbicides (Katz & Strusz, 1968).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUQFGXWJAUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
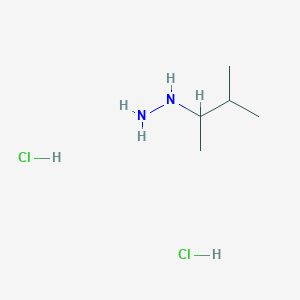
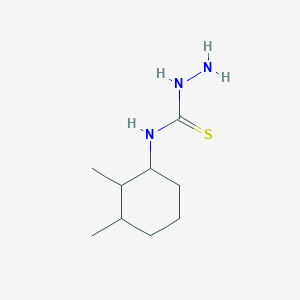
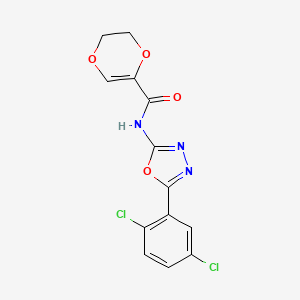

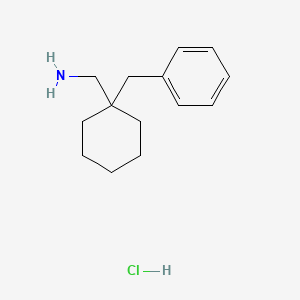

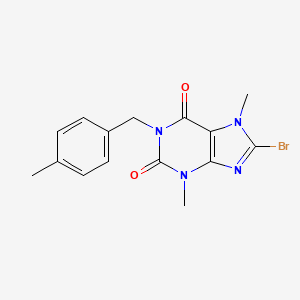
![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)
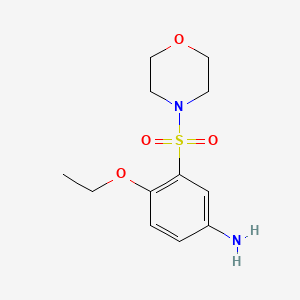
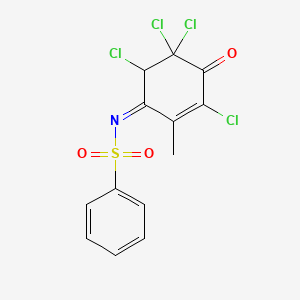
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726504.png)
